molecular formula C13H24O3 B14439079 Acetic acid;2-pentylcyclohexen-1-ol CAS No. 73746-55-1

Acetic acid;2-pentylcyclohexen-1-ol

Cat. No.: B14439079
CAS No.: 73746-55-1
M. Wt: 228.33 g/mol
InChI Key: HCKZJDNAFPMFSH-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and biological applications. It is a key component in vinegar and serves as a precursor in the synthesis of polymers, solvents, and pharmaceuticals. Acetic acid is produced industrially via methanol carbonylation and biologically through bacterial fermentation, as demonstrated in Acetobacter species, where pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) catalyzes ethanol oxidation to acetic acid .

2-Pentylcyclohexen-1-ol (C₁₁H₂₀O) is a cyclohexenol derivative with a pentyl substituent. These compounds often serve as intermediates in organic synthesis or fragrances.

Properties

CAS No.

73746-55-1

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

acetic acid;2-pentylcyclohexen-1-ol

InChI

InChI=1S/C11H20O.C2H4O2/c1-2-3-4-7-10-8-5-6-9-11(10)12;1-2(3)4/h12H,2-9H2,1H3;1H3,(H,3,4)

InChI Key

HCKZJDNAFPMFSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(CCCC1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-pentylcyclohexen-1-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with 2-pentylcyclohexen-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the ester bond. The reaction is carried out by mixing acetic acid and 2-pentylcyclohexen-1-ol in the presence of the acid catalyst and heating the mixture to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous esterification process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated and the product is continuously removed, allowing for a steady production of the compound. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-pentylcyclohexen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in 2-pentylcyclohexen-1-ol can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Acetic acid;2-pentylcyclohexen-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-pentylcyclohexen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in 2-pentylcyclohexen-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

Property Acetic Acid 2-Pentylcyclohexen-1-ol (Inferred*) 2-Hexen-1-ol Acetate (CAS 56922-75-9) 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (CAS 29803-82-5)
Molecular Formula C₂H₄O₂ C₁₁H₂₀O C₈H₁₄O₂ C₁₀H₁₆O
Molecular Weight 60.05 g/mol 168.28 g/mol 142.20 g/mol 152.23 g/mol
Boiling Point 118°C ~250–270°C (estimated) 160–165°C 230–235°C
Solubility Miscible in water Low water solubility Low water solubility Low water solubility
Key Functional Groups Carboxylic acid Cyclohexenol (alcohol) Ester Cyclohexenol (alcohol)

*Note: 2-Pentylcyclohexen-1-ol data are inferred from structural analogs in the evidence.

Research Findings and Key Differences

  • Acetic Acid vs. Formic Acid :

    • Acetic acid is less corrosive and more versatile in industrial applications compared to formic acid, which is stronger (pKa 3.75 vs. 2.3) but less stable .
    • Acetic acid derivatives (e.g., acetyl-CoA) are critical in lipid biosynthesis, whereas formic acid is primarily a metabolic byproduct .
  • Acetic Acid vs. Cyclohexenol Derivatives: Acetic acid’s water solubility and metabolic ubiquity contrast sharply with the hydrophobic nature and niche applications of cyclohexenol derivatives. Enzymatic pathways (e.g., PQQ-ADH) are unique to acetic acid biosynthesis, whereas cyclohexenol derivatives rely on synthetic organic chemistry .

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